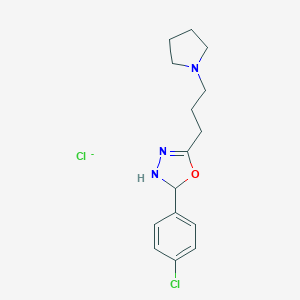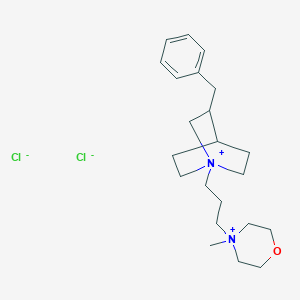
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride, also known as BMQ, is a quaternary ammonium compound that has been developed for its potential use as a therapeutic agent. BMQ has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and antitumor properties.
科学的研究の応用
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. It has been shown to have antitumor effects in several cancer cell lines, including breast, colon, and lung cancer. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
作用機序
The exact mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, which is often dysregulated in cancer.
生化学的および生理学的効果
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1beta (IL-1beta). 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to reduce the production of prostaglandins, which are mediators of inflammation. In addition, 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to reduce tumor growth and induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have antitumor effects in several cancer cell lines and anti-inflammatory and analgesic effects in animal models of inflammation and pain. However, one limitation of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and pain. Another direction is to study the mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride in more detail to better understand its biological effects. Additionally, further studies are needed to investigate the potential toxicity of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride and its safety profile in humans.
合成法
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride can be synthesized through a multi-step process starting with the reaction of 1-benzylpiperidine with 3-chloro-1-propanol to form 3-(benzylpiperidin-1-yl)propan-1-ol. This intermediate is then reacted with 4-methylmorpholine to form 3-(4-methylmorpholin-3-yl)propyl benzylpiperidinium chloride. Finally, quinuclidine is added to this intermediate to form 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride.
特性
CAS番号 |
19869-65-9 |
|---|---|
製品名 |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
分子式 |
C22H36Cl2N2O |
分子量 |
415.4 g/mol |
IUPAC名 |
4-[3-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)propyl]-4-methylmorpholin-4-ium;dichloride |
InChI |
InChI=1S/C22H36N2O.2ClH/c1-23(14-16-25-17-15-23)10-5-11-24-12-8-21(9-13-24)22(19-24)18-20-6-3-2-4-7-20;;/h2-4,6-7,21-22H,5,8-19H2,1H3;2*1H/q+2;;/p-2 |
InChIキー |
YOMDDGUROMEYOQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
正規SMILES |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
同義語 |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



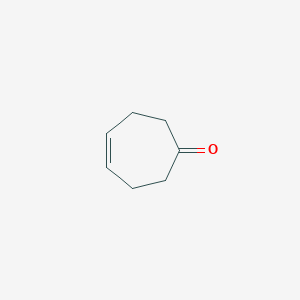
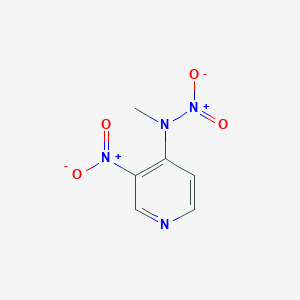
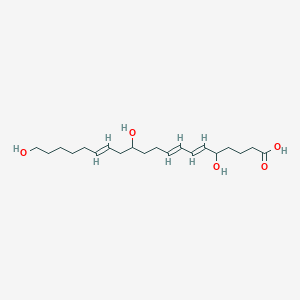
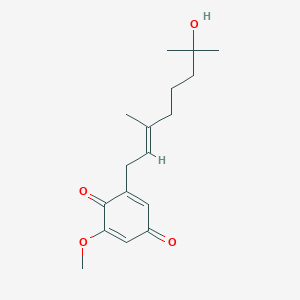
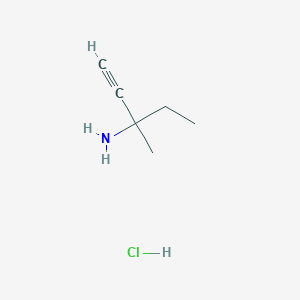
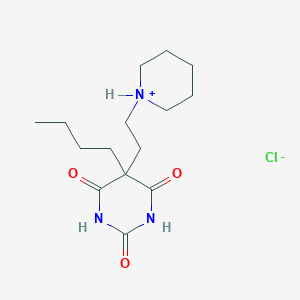
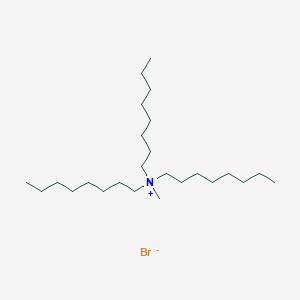
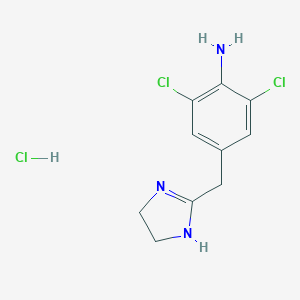
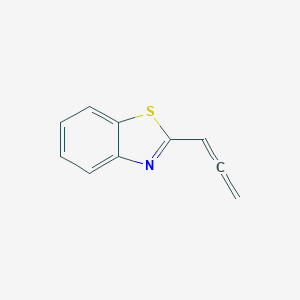
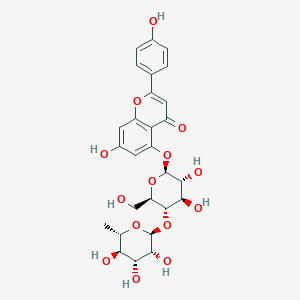
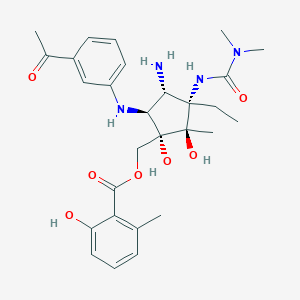
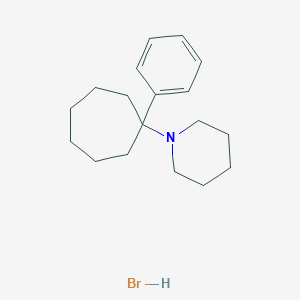
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
